REACTION_SMILES
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[CH3:15][OH:16].[CH3:1][CH:2]1[CH2:3][CH:4]([CH2:9][C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH2:5][CH:6]([CH3:8])[CH2:7]1.[K+:18].[OH-:17].[OH2:19]>>[CH3:1][CH:2]1[CH2:3][CH:4]([CH2:9][C:10](=[O:11])[OH:12])[CH2:5][CH:6]([CH3:8])[CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CCOC(=O)CC1CC(C)CC(C)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC1CC(C)CC(C)C1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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CC1CC(C)CC(CC(=O)O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |